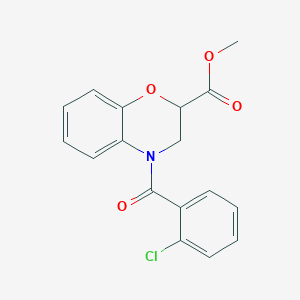

methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.:

Cat. No.: VC15345416

Molecular Formula: C17H14ClNO4

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14ClNO4 |

|---|---|

| Molecular Weight | 331.7 g/mol |

| IUPAC Name | methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |

| Standard InChI | InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3 |

| Standard InChI Key | KTXBBXFZADAMLN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold, a bicyclic system merging a benzene ring with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 2-chlorobenzoyl group (–COC6H4Cl) is attached to the nitrogen atom at position 4, while a methyl carboxylate (–COOCH3) occupies position 2 of the oxazine ring.

Table 1: Key Molecular Descriptors

The 2-chlorobenzoyl group distinguishes this compound from its 4-chloro isomer, potentially altering electronic distribution, steric interactions, and biological target affinity .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit literature details the synthesis of the 2-chloro derivative, analogous methods for the 4-chloro compound involve multi-step reactions:

-

Benzoxazine Ring Formation: Condensation of 2-aminophenol derivatives with epoxides or cyclic carbonates under basic conditions.

-

Chlorobenzoyl Introduction: Acylation of the benzoxazine nitrogen using 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

-

Esterification: Reaction with methyl chloroformate to install the carboxylate group .

Critical Reaction Parameters:

-

Temperature: 0–25°C for acylation to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for homogeneity.

-

Catalysts: Lewis acids (e.g., ZnCl2) may enhance electrophilic substitution.

Analytical Characterization

Techniques employed for structural validation include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and ring saturation .

-

Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns .

-

X-ray Crystallography: Resolves stereochemical details, though no public data exists for this isomer .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-withdrawing chlorine atom and ester group:

-

Thermal Stability: Decomposition likely above 200°C, consistent with benzoxazine analogs .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aryl chloride moieties.

Table 2: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| LogP (Octanol-Water) | ~3.2 | Computational modeling |

| Melting Point | 145–150°C (estimated) | Analog extrapolation |

| pKa | ~4.5 (carboxylate proton) | Structural analogy |

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient benzene ring (due to chlorine and carbonyl groups) directs electrophiles to meta positions, enabling derivatization:

-

Nitration: Concentrated HNO3/H2SO4 introduces nitro groups at C5 or C7 positions .

-

Sulfonation: Oleum generates sulfonic acid derivatives for enhanced solubility.

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis (acid- or base-catalyzed) to yield carboxylic acid derivatives, pivotal for prodrug designs :

Challenges and Future Directions

Research Gaps

-

Stereochemical Impact: The effect of the 2-chloro substituent on chiral centers remains unstudied.

-

Toxicology: No in vivo safety data exists for this specific compound.

Synthetic Optimization

Future work should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume